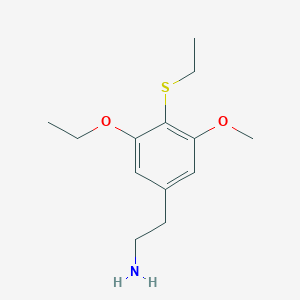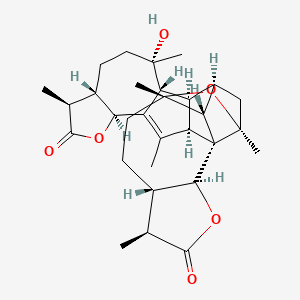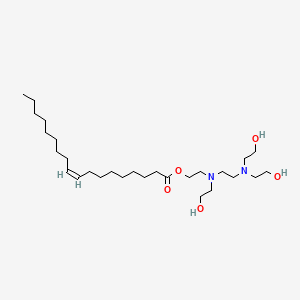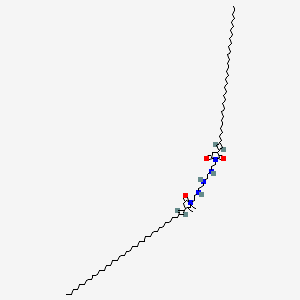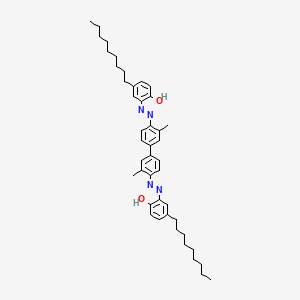
C.I. Solvent Yellow 107
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Solvent Yellow 107 is an organic compound classified as a solvent dye. It is known for its vibrant yellow color and is used in various industrial applications, including coloring plastics, resins, and other materials. The compound is characterized by its chemical formula C44H58N4O2 and a molecular weight of 674.96 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C.I. Solvent Yellow 107 can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. One common method involves the reaction of 3,3’-dimethylbenzidine with 4-nonylphenol under controlled conditions to form the desired azo dye .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified through processes such as crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Solvent Yellow 107 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Aromatic amines are the primary products of reduction reactions.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
C.I. Solvent Yellow 107 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in the production of colored plastics, resins, and other materials.
Mécanisme D'action
The mechanism of action of C.I. Solvent Yellow 107 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic yellow color. At the molecular level, the compound interacts with various substrates through processes such as van der Waals forces and hydrogen bonding . These interactions enable the dye to bind to different materials and impart color .
Comparaison Avec Des Composés Similaires
Similar Compounds
C.I. Solvent Yellow 14: Another azo dye with similar applications but different chemical properties.
C.I. Solvent Yellow 21: Known for its use in coloring plastics and resins.
C.I. Solvent Yellow 33: Used in various industrial applications, including inks and coatings.
Uniqueness
C.I. Solvent Yellow 107 stands out due to its high stability and resistance to light and heat, making it suitable for applications requiring long-lasting color. Its unique chemical structure also allows for specific interactions with various substrates, enhancing its versatility in different fields .
Propriétés
Numéro CAS |
67990-27-6 |
|---|---|
Formule moléculaire |
C44H58N4O2 |
Poids moléculaire |
675.0 g/mol |
Nom IUPAC |
2-[[4-[4-[(2-hydroxy-5-nonylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-nonylphenol |
InChI |
InChI=1S/C44H58N4O2/c1-5-7-9-11-13-15-17-19-35-21-27-43(49)41(31-35)47-45-39-25-23-37(29-33(39)3)38-24-26-40(34(4)30-38)46-48-42-32-36(22-28-44(42)50)20-18-16-14-12-10-8-6-2/h21-32,49-50H,5-20H2,1-4H3 |
Clé InChI |
KTVOLKQQNNIGGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC(=C4)CCCCCCCCC)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


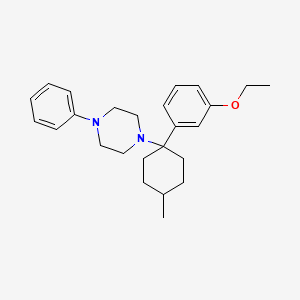



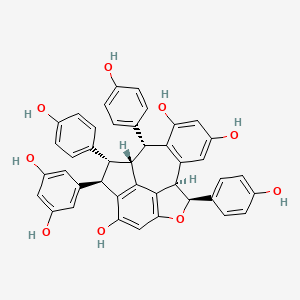
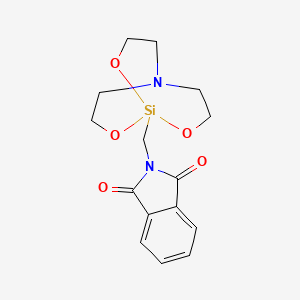
![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)
